molecular formula C16H17N3O5 B11935593 Thalidomide-O-C3-NH2

Thalidomide-O-C3-NH2

Cat. No.: B11935593
M. Wt: 331.32 g/mol
InChI Key: SRDWBGCPVRCTTA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-C3-NH2 involves the incorporation of a cereblon ligand and a linker. One efficient method for synthesizing thalidomide and its analogs involves a one-pot multicomponent synthesis system. This system uses cyclic anhydrides, glutamic acid, and ammonium chloride in the presence of catalytic amounts of 4-N,N-dimethylaminopyridine (DMAP) to produce thalidomide and structurally related compounds within minutes in good isolated yields .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves the use of scalable synthetic routes that ensure high purity and yield. The use of microwave irradiation and green synthesis methods are also explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-C3-NH2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound.

Properties

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

IUPAC Name

4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C16H17N3O5/c17-7-2-8-24-11-4-1-3-9-13(11)16(23)19(15(9)22)10-5-6-12(20)18-14(10)21/h1,3-4,10H,2,5-8,17H2,(H,18,20,21)

InChI Key

SRDWBGCPVRCTTA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCN

Origin of Product

United States

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